molecular formula C15H17N7O2 B2947572 5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034600-19-4

5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2947572
CAS No.: 2034600-19-4
M. Wt: 327.348
InChI Key: MHRGIOUFINLBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused heterocyclic core combining a [1,2,4]triazolo[4,3-b]pyridazine scaffold with a pyrrolidine substituent at position 6 and an isoxazole-3-carboxamide moiety linked via a methyl group at position 2. The pyrrolidine group may enhance solubility and bioavailability, while the isoxazole carboxamide could contribute to target binding through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

5-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-10-8-11(20-24-10)15(23)16-9-14-18-17-12-4-5-13(19-22(12)14)21-6-2-3-7-21/h4-5,8H,2-3,6-7,9H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRGIOUFINLBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key components:

  • Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Triazolo Ring : A fused ring system that enhances the compound's interaction with biological targets.
  • Pyridazinyl Group : This moiety contributes to the overall stability and reactivity of the compound.
  • Pyrrolidine Substituent : This group may enhance solubility and bioavailability.

Structural Formula

C14H16N6O2\text{C}_{14}\text{H}_{16}\text{N}_6\text{O}_2

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been shown to interact with specific receptors and enzymes, leading to significant pharmacological effects:

  • Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. Studies have shown that certain derivatives exhibit selective inhibition, making them potential candidates for anti-inflammatory therapies .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The presence of the triazolo moiety is believed to play a significant role in this activity by enhancing interaction with DNA or RNA targets .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmacological Effects

The pharmacological profile includes:

  • Anti-inflammatory Activity : Demonstrated through in vitro assays showing inhibition of COX enzymes with IC50 values indicating potency relative to standard drugs like Celecoxib.
CompoundIC50 (μM)Selectivity Index
This compound0.52>10
Celecoxib0.789.51
  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, with specific emphasis on breast and colon cancer models.

Study 1: COX-II Inhibition

A recent study evaluated a series of isoxazole derivatives for their COX-II inhibitory potential. The compound exhibited significant selectivity over COX-I, providing a promising therapeutic profile for treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .

Study 2: Anticancer Activity

In a study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it significantly reduced cell viability at concentrations as low as 1 μM, with mechanisms involving caspase activation and mitochondrial disruption being proposed .

Chemical Reactions Analysis

Amide Bond Formation

The isoxazole-3-carboxamide moiety is introduced via peptide coupling. This reaction employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent, with yields exceeding 75% under optimized conditions .

Reaction Conditions Reagents/Solvents Outcome
Amidation of triazolo-pyridazineRoom temperature, 12–16 hrsHBTU, DIPEA, DMFIsoxazole-carboxamide linkage formed

Nucleophilic Aromatic Substitution (NAS)

The pyrrolidin-1-yl group at position 6 of the triazolo-pyridazine is installed via NAS. Heating the chlorinated precursor with pyrrolidine in DMSO at 80°C achieves >80% substitution .

Methylation of Isoxazole Ring

The 5-methyl group on the isoxazole is introduced early in the synthesis via alkylation of the isoxazole-3-carboxylic acid precursor. Methyl iodide in the presence of K₂CO₃ in THF provides quantitative methylation .

Cross-Coupling Reactions

The triazolo-pyridazine core participates in Suzuki-Miyaura cross-coupling at position 3. For example:

Reaction Catalyst Conditions Product
Coupling with aryl boronic acidsPd(dppf)Cl₂, Cs₂CO₃100°C, 12 hrs, DMF/H₂OBiaryl derivatives (e.g., 59 )

This reactivity enables diversification of the triazolo-pyridazine scaffold for structure-activity relationship (SAR) studies .

Pyrrolidine Ring Modifications

The pyrrolidine substituent undergoes N-alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C, forming quaternary ammonium salts without disrupting the triazolo-pyridazine core.

Photochemical and Thermal Reactivity

  • UV Irradiation : Generates reactive oxygen species (ROS) via photoexcitation of the triazolo-pyridazine system, observed in related compounds.

  • Thermal Decomposition : Onset at 220°C (TGA analysis), with decarboxylation of the isoxazole-carboxamide moiety as the primary degradation pathway.

Biological Derivatization

In preclinical studies, the compound undergoes cytochrome P450-mediated oxidation at the pyrrolidine ring, producing N-oxide metabolites. This is confirmed via LC-MS analysis of hepatic microsomal incubations .

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound belongs to the triazolopyridazine family, distinct from pyrazolopyrimidines or triazolopyrimidines reported in analogous studies. For example, pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 in ) share a pyrimidine core but lack the triazole-pyridazine fusion, leading to differences in electronic properties and conformational flexibility .

Substituent Effects

  • Pyrrolidine vs. Aromatic Substituents : The pyrrolidine group in the target compound contrasts with the p-tolyl group in pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 1 in ). Pyrrolidine’s aliphatic nature may reduce steric hindrance and improve metabolic stability compared to bulky aromatic substituents .
  • Isoxazole Carboxamide vs. Hydrazine Derivatives : The isoxazole-3-carboxamide side chain differs from hydrazine-linked derivatives (e.g., compound 3 in ), which are prone to isomerization under specific conditions. This suggests greater stability for the target compound in physiological environments .

Isomerization and Stability

Triazolopyridazine systems are less studied for isomerization compared to pyrazolo-triazolo-pyrimidine analogs (e.g., compounds 6–9 in ). The latter exhibit isomerization between [1,2,4]triazolo[4,3-c]pyrimidine and [1,2,4]triazolo[1,5-c]pyrimidine frameworks under varying reaction conditions, impacting their pharmacological profiles. The rigid triazolopyridazine core in the target compound likely mitigates such isomerization risks .

Research Findings and Hypothetical Data Table

Table 1: Comparative Properties of Selected Heterocyclic Compounds

Compound Class Core Structure Key Substituents Stability Hypothesized Bioactivity
Target Compound Triazolo[4,3-b]pyridazine Pyrrolidine, Isoxazole carboxamide High Kinase inhibition
Pyrazolo[3,4-d]pyrimidine () Pyrazolo-pyrimidine p-Tolyl, Hydrazine Moderate Anticancer/antiviral
Triazolo[4,3-c]pyrimidine () Triazolo-pyrimidine Varied aryl groups Low (isomerizes) Enzyme modulation

Key Insights:

  • The pyrrolidine substituent could enhance blood-brain barrier penetration relative to aromatic analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.